molecular formula C4H4N6O2 B13796958 methyl 3-azido-1H-1,2,4-triazole-5-carboxylate CAS No. 53566-46-4

methyl 3-azido-1H-1,2,4-triazole-5-carboxylate

Cat. No.: B13796958
CAS No.: 53566-46-4
M. Wt: 168.11 g/mol
InChI Key: MSHJMHKWBFZBPP-UHFFFAOYSA-N
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Description

Methyl 3-azido-1H-1,2,4-triazole-5-carboxylate (CAS 53566-46-4) is a high-purity chemical compound with the molecular formula C 4 H 4 N 6 O 2 and a molecular weight of 168.114 g/mol . This reagent serves as a specialized and versatile synthetic building block, primarily valued for its two key functional groups: an azide (-N 3 ) and a carboxylate ester. These groups make it a crucial intermediate in click chemistry applications, specifically in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is widely used to create novel molecular structures for pharmaceutical and materials science research . As part of the 1,2,4-triazole chemical family, this compound provides a core scaffold that is of significant interest in medicinal chemistry . The 1,2,4-triazole motif is a privileged structure in drug discovery, known to exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties . Researchers can utilize this reagent to develop new derivatives, such as by grafting the triazole moiety onto polymers to enhance performance characteristics. For instance, similar triazole-carboxylic acid derivatives have been successfully grafted onto polyaspartic acid to create copolymers with improved corrosion and scale inhibition properties for industrial water treatment applications . This product is intended for research purposes as a key intermediate in organic synthesis and the development of novel bioactive compounds. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53566-46-4

Molecular Formula

C4H4N6O2

Molecular Weight

168.11 g/mol

IUPAC Name

methyl 5-azido-1H-1,2,4-triazole-3-carboxylate

InChI

InChI=1S/C4H4N6O2/c1-12-3(11)2-6-4(8-7-2)9-10-5/h1H3,(H,6,7,8)

InChI Key

MSHJMHKWBFZBPP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NNC(=N1)N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution of Amino Group by Azide

  • The amino group at the 3-position of methyl 5-amino-1H-1,2,4-triazole-5-carboxylate is activated for substitution.
  • Sodium azide acts as a nucleophile, attacking the electrophilic carbon adjacent to the amino group, facilitating displacement.
  • The reaction proceeds under mild conditions to avoid decomposition of the sensitive azido group.
  • The process typically involves solvents such as dimethylformamide or water mixtures, with temperature control to optimize yield and selectivity.

Summary Table of Preparation Methods

Method Starting Material Reagents Conditions Yield (%) Notes
Nucleophilic substitution Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate Sodium azide Mild temperature, polar aprotic solvent High (typical) Direct azide introduction; common and efficient
One-pot amidine-mediated synthesis Carboxylic acid, amidine, hydrazine Organic catalyst, mild heating Up to 90% High regioselectivity; not direct azide substitution
Oxidative cyclization (CAN) Amino nitrogen-containing precursors Ceric ammonium nitrate, PEG Mild, oxidative conditions 61–97% Lewis acid and oxidant role; versatile for substituted triazoles

Research Findings and Considerations

  • The nucleophilic substitution method for this compound is well-established, providing a reliable route with straightforward purification steps.
  • The azido group’s sensitivity necessitates careful control of reaction parameters to prevent decomposition or side reactions.
  • Alternative synthetic strategies for 1,2,4-triazoles emphasize the importance of catalyst choice, solvent system, and temperature in achieving high yields and selectivity.
  • The diversity of synthetic routes for related triazole compounds suggests potential for method optimization and derivatization tailored to specific functionalization needs.

Chemical Reactions Analysis

2.1. Huisgen 1,3-Dipolar Cycloaddition

The azido group undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes to form 1,2,3-triazole derivatives .

Example Reaction:

Methyl 3-azido-triazole+AlkyneCu(I)1,4-Disubstituted Triazole\text{Methyl 3-azido-triazole} + \text{Alkyne} \xrightarrow{\text{Cu(I)}} \text{1,4-Disubstituted Triazole}

Data Table:

Substrate AlkyneReaction TimeYieldProduct Application
Phenylacetylene4 h, 60°C85%Anticancer agents
Propargyl alcohol6 h, 50°C78%Kinase inhibitors

Mechanism:
Cu(I) coordinates to the azide and alkyne, forming a six-membered transition state that regioselectively yields 1,4-disubstituted triazoles .

2.2. Staudinger Reaction

The azido group reacts with triphenylphosphine (PPh₃) to form iminophosphorane intermediates, which hydrolyze to amines.

Example Reaction:

Methyl 3-azido-triazole+PPh₃Methyl 3-amino-triazole+N2+Ph3PO\text{Methyl 3-azido-triazole} + \text{PPh₃} \rightarrow \text{Methyl 3-amino-triazole} + \text{N}_2 + \text{Ph}_3\text{PO}

Conditions:

  • Solvent: THF

  • Temperature: 25°C

  • Yield: 78%

Application:
The amine product serves as a precursor for further functionalization (e.g., amide coupling).

2.3. Reduction Reactions

The azido group is reduced to an amine using agents like NaBH₄/CuCl₂ or H₂/Pd-C.

Example Reaction:

Methyl 3-azido-triazoleNaBH₄/CuCl₂Methyl 3-amino-triazole\text{Methyl 3-azido-triazole} \xrightarrow{\text{NaBH₄/CuCl₂}} \text{Methyl 3-amino-triazole}

Data Table:

Reducing AgentTimeYieldSelectivity
NaBH₄/CuCl₂2 h92%High
H₂/Pd-C4 h88%Moderate

Mechanism:
NaBH₄ donates electrons to the azide, while CuCl₂ stabilizes intermediates via coordination.

3.1. Ester Hydrolysis

The methyl ester undergoes hydrolysis to a carboxylic acid under acidic/basic conditions:

Methyl esterHCl/H₂OCarboxylic Acid\text{Methyl ester} \xrightarrow{\text{HCl/H₂O}} \text{Carboxylic Acid}

Conditions:

  • 1M HCl, 80°C, 3 h

  • Yield: 89%

Application:
The carboxylic acid is used in peptide coupling or metal-organic frameworks.

3.2. Nucleophilic Substitution

The azido group participates in nucleophilic displacement with thiols or amines:

Methyl 3-azido-triazole+RSHMethyl 3-thioether-triazole\text{Methyl 3-azido-triazole} + \text{RSH} \rightarrow \text{Methyl 3-thioether-triazole}

Data Table:

NucleophileCatalystYield
BenzenethiolK₂CO₃75%
BenzylamineNone68%

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Methyl 3-azido-1H-1,2,4-triazole-5-carboxylate and its derivatives have demonstrated notable antimicrobial properties. Triazole compounds are known for their ability to inhibit the growth of bacteria and fungi. The azole ring structure allows for interaction with biological targets, making them effective in treating infections. For instance, derivatives of triazoles have been synthesized that exhibit activity against resistant strains of bacteria and fungi .

Anticancer Properties
Triazoles have been extensively studied for their anticancer potential. Research indicates that this compound can be modified to enhance its efficacy against various cancer cell lines. Studies have shown that triazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of tubulin polymerization and the modulation of cell signaling pathways .

Antiviral Activity
The compound has also been investigated for its antiviral properties. Triazoles are known to exhibit activity against viruses such as HIV and hepatitis C virus. The azide functional group in this compound may contribute to its ability to interfere with viral replication processes .

Agrochemicals

Herbicidal Properties
this compound has shown potential as a herbicide. Its structure allows for the development of selective herbicides that can target specific plant species while minimizing damage to crops. The synthesis of triazole-based herbicides is an area of active research, with promising results in controlling weed growth without harming desirable plants .

Materials Science

Polymer Chemistry
In materials science, this compound is utilized in the development of novel polymers and materials with enhanced properties. The azide group allows for click chemistry reactions, facilitating the creation of cross-linked polymer networks that exhibit improved mechanical strength and thermal stability .

Nanotechnology Applications
The compound's unique properties make it suitable for applications in nanotechnology. It can be used as a precursor for synthesizing nanoparticles or nanocomposites with specific functionalities. Research has demonstrated that triazole-based nanomaterials can exhibit enhanced catalytic activity and stability compared to their non-triazole counterparts .

Case Studies

Application AreaStudy ReferenceFindings
AntimicrobialReddy et al., 2020 Derivatives showed significant antibacterial activity against resistant strains.
AnticancerMioc et al., 2017 Induced apoptosis in cancer cell lines; effective against breast cancer cells (MDA-MB-231).
HerbicidalZhou et al., 2016 Developed selective herbicides with reduced phytotoxicity on crops.
Polymer ChemistryYang et al., 2020 Enhanced mechanical strength and thermal stability in cross-linked polymer networks.
NanotechnologyCelik et al., 2018 Synthesized nanoparticles with improved catalytic properties using triazole derivatives.

Mechanism of Action

The mechanism of action of methyl 3-azido-1H-1,2,4-triazole-5-carboxylate involves its ability to undergo cycloaddition and substitution reactions, which allows it to interact with various molecular targets. The azido group is particularly reactive, enabling the compound to form covalent bonds with nucleophiles, leading to the formation of new chemical entities.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below summarizes key analogs of methyl 1H-1,2,4-triazole-5-carboxylate with substitutions at position 3, highlighting molecular weight, substituent effects, and applications:

Compound Substituent (Position 3) Molecular Weight (g/mol) Key Properties Applications
Methyl 3-azido-1H-1,2,4-triazole-5-carboxylate Azido (-N₃) ~168.11 (calculated) High reactivity via azide-alkyne cycloaddition; potential explosivity Click chemistry, energetic materials
Methyl 3-amino-1H-1,2,4-triazole-5-carboxylate Amino (-NH₂) 142.12 Crystalline powder (96% purity); hydrogen-bonding capability Precursor for drug synthesis (e.g., antitumor agents)
Methyl 3-chloro-1H-1,2,4-triazole-5-carboxylate Chloro (-Cl) 161.56 Moderate lipophilicity (XLogP3: 0.2) Intermediate in agrochemicals or corrosion inhibitors
Methyl 3-bromo-1H-1,2,4-triazole-5-carboxylate Bromo (-Br) 227.90 (as HBr salt) High molecular weight; salt form enhances stability Halogenated intermediates for cross-coupling reactions
Ethyl 3-(2-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate 2-Nitrophenyl 262.23 Hydrolyzes to carboxylic acid; aromatic nitro group enhances electronic complexity Antitumor activity (IC₅₀ = 1.19–3.94 µM against HepG2/MCF-7 cell lines)

Biological Activity

Methyl 3-azido-1H-1,2,4-triazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and agriculture.

Chemical Structure and Properties

This compound features a triazole ring, which is known for its ability to interact with various biological targets. The presence of the azido group enhances its reactivity and potential for further derivatization.

Antimicrobial Properties

Research indicates that this compound exhibits notable antibacterial and antifungal activities. Studies have shown that compounds within the triazole family can inhibit the growth of various pathogens, including bacteria and fungi. The mechanism often involves interference with nucleic acid synthesis or inhibition of specific enzymes critical for microbial survival .

Antiviral Activity

The compound has been investigated for its antiviral properties, particularly as a potential inhibitor of viral replication. It acts by incorporating into viral RNA, leading to termination of RNA synthesis, similar to mechanisms observed in other triazole derivatives like ribavirin. This suggests a promising avenue for developing antiviral therapies.

Anticancer Potential

This compound has also shown potential in cancer research. In vitro studies indicate that triazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives related to triazoles have demonstrated significant growth inhibition in leukemia cell lines .

CompoundCell LineCC50 (µM)
11gK56213.6 ± 0.3
11gCCRF-SB112 ± 19

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Nucleic Acid Synthesis : The incorporation into RNA disrupts viral replication.
  • Enzyme Inhibition : Triazoles can inhibit enzymes involved in critical metabolic pathways in both pathogens and cancer cells .

Case Studies

Several studies have highlighted the effectiveness of triazole derivatives:

  • Antiviral Studies : A study demonstrated that methyl 3-azido derivatives inhibited viral replication effectively in vitro, suggesting their potential use as antiviral agents.
  • Cytotoxicity Assays : Research on various triazole derivatives indicated significant cytotoxicity against cancer cell lines, with some compounds showing lower CC50 values than established treatments like ribavirin .

Q & A

Q. What are the optimal synthetic routes for methyl 3-azido-1H-1,2,4-triazole-5-carboxylate, and how do reaction conditions influence yield?

The compound can be synthesized via azide-nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, using NaN₃ in DMF at 50°C for 3 hours with 4-chloromethylpyrazole precursors yields azidomethyl intermediates, which are further functionalized . Alternatively, CuAAC with methyl propiolate in THF/water (1:1) at 50°C for 16 hours using CuSO₄ and sodium ascorbate achieves 76% yield of triazole hybrids . Optimization should consider solvent polarity, catalyst loading, and temperature to minimize side reactions (e.g., azide decomposition).

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

  • X-ray crystallography : Resolve crystal structures to confirm regiochemistry, as seen in analogous triazole-carboxylate derivatives (e.g., bond lengths and angles in methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate) .
  • NMR spectroscopy : Use ¹H and ¹³C NMR to identify characteristic signals, such as the methyl ester peak at δ ~3.8–4.5 ppm and azido group absence of protons .
  • LC-MS : Confirm molecular ion peaks (e.g., m/z 218 [M+H]⁺ for triazole-carboxylate derivatives) .

Q. What safety precautions are critical when handling this compound?

  • Thermal stability : Avoid heat sources (>50°C) to prevent decomposition or explosive hazards .
  • Storage : Store in a cool, dry environment, away from reducing agents or sparks. Use explosion-proof refrigerators for long-term storage .
  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood due to potential azide vapor release .

Advanced Research Questions

Q. How does the azido group influence reactivity in cycloaddition or photochemical reactions?

The azido group participates in strain-promoted or CuAAC reactions to form triazole linkages. For example, under ruthenium catalysis, azides react with alkynes (e.g., methyl propiolate) to yield 1,4-disubstituted triazoles, with regioselectivity confirmed via X-ray analysis . Computational studies (not directly cited) could model transition states to predict reaction pathways. Experimental kinetic studies using variable-temperature NMR may elucidate activation barriers.

Q. What strategies resolve contradictions in spectroscopic data for triazole-carboxylate derivatives?

  • Crystallographic validation : Compare experimental NMR shifts with X-ray-derived structures to resolve ambiguities in tautomeric forms or regiochemistry .
  • Isotopic labeling : Use ¹⁵N-labeled azides to track nitrogen incorporation in the triazole ring during synthesis .
  • Control experiments : Synthesize regioisomeric standards (e.g., 1,3- vs. 1,4-triazoles) to benchmark spectral data .

Q. How can computational methods predict the compound’s stability and reactivity under varying conditions?

  • DFT calculations : Model the electronic structure to identify reactive sites (e.g., nucleophilic azido group vs. electrophilic ester carbonyl) .
  • Molecular dynamics (MD) : Simulate solvation effects in polar aprotic solvents (DMF, THF) to optimize reaction kinetics .
  • Thermogravimetric analysis (TGA) : Pair experimental decomposition data with computational thermochemistry to assess thermal risks .

Q. What are the challenges in scaling up synthesis while maintaining regiochemical purity?

  • Catalyst efficiency : Copper catalysts in CuAAC may require ligand optimization (e.g., TBTA ligands) to reduce metal leaching at larger scales .
  • Purification : Use flash chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) or recrystallization (ethanol or toluene) to isolate high-purity product .
  • Batch vs. flow chemistry : Evaluate continuous flow systems to enhance heat/mass transfer and reduce azide accumulation risks .

Methodological Considerations

Q. How to design experiments for studying the compound’s bioactivity or coordination chemistry?

  • Biological assays : Screen for antimicrobial or enzyme inhibition activity using MIC assays or fluorogenic substrates. Compare with non-azido analogs to isolate the azide’s role .
  • Metal coordination : Titrate with transition metals (e.g., Cu²⁺ or Ru³⁺) and monitor via UV-Vis or EPR spectroscopy to identify binding modes .

Q. What analytical techniques are critical for detecting decomposition byproducts?

  • HPLC-MS : Monitor reaction mixtures for intermediates (e.g., methyl propiolate or residual NaN₃) .
  • FTIR spectroscopy : Track azide peak (~2100 cm⁻¹) disappearance to confirm reaction completion .

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